N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-[(3,4,5-trimethoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(25)22-8-9-23-21(26)16-10-13-6-4-5-7-15(13)24-16/h4-7,10-12,24H,8-9H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
AGNRKONYIFMNEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
EDCI/HOBt-Based Approach
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. As demonstrated in the synthesis of analogous indole-2-carboxamides, the protocol involves:
-
Activation of 1H-indole-2-carboxylic acid with EDCI/HOBt in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
-
Reaction with N-(2-aminoethyl)-3,4,5-trimethoxybenzamide , prepared separately via acylation of ethylenediamine with 3,4,5-trimethoxybenzoyl chloride.
-
Purification by column chromatography (PE/EA 4:1) yields the target compound in 73–79%.
Key Advantages :
Ugi Four-Component Reaction (U-4CR) Followed by Cyclization
One-Pot Indole Core Synthesis
A innovative two-step approach from the University of Groningen constructs the indole-2-carboxamide scaffold via U-4CR:
-
Ugi Reaction : Condensation of 3,4,5-trimethoxyaniline, glyoxal dimethyl acetal, formic acid, and benzyl isocyanide in methanol forms a linear precursor.
-
Cyclization : Treatment with methanesulfonic acid (MSA) at 70°C induces ring closure, yielding 1H-indole-2-carboxamide intermediates in 81–96%.
-
Secondary Amide Formation : The intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride using EDCI/DMAP, achieving an overall yield of 64–86%.
Notable Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Ugi Reaction | Glyoxal, Formic Acid | 90–96 |
| Cyclization | MSA, 70°C | 81–93 |
| Final Coupling | EDCI/DMAP | 64–86 |
Perkin Reaction-Based Strategy
Indole-3-Carboxaldehyde Intermediate
A method adapted from anti-Alzheimer drug synthesis utilizes:
-
Perkin Condensation : 3-Indolecarboxaldehyde reacts with 3,4,5-trimethoxyphenyl acetic acid in acetic anhydride/K₂CO₃ to form α,β-unsaturated ketones.
-
Reductive Amination : The ketone is treated with ethylenediamine and NaBH(OAc)₃ in DCM, yielding the ethylenediamine linker.
-
Amidation : HBTU-mediated coupling with 1H-indole-2-carboxylic acid completes the synthesis (73% yield).
Critical Considerations :
-
Requires strict anhydrous conditions to prevent hydrolysis.
-
Regioselectivity challenges during Perkin condensation necessitate excess reagents.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate
A patent-derived approach employs:
-
Wang Resin Functionalization : Loading 3,4,5-trimethoxybenzoic acid via DIC/HOBt activation.
-
Linker Attachment : Ethylenediamine is coupled sequentially using EDCI/HOBt.
-
Indole-2-Carboxamide Coupling : 1H-indole-2-carboxylic acid is added under microwave irradiation (50°C, 30 min).
-
Cleavage : TFA/DCM (95:5) releases the product in 68% yield.
Advantages :
Enzymatic Catalysis for Green Synthesis
Lipase-Mediated Amidation
An emerging method uses immobilized Candida antarctica lipase B (CAL-B):
-
Enzymatic Activation : 1H-indole-2-carboxylic acid and 3,4,5-trimethoxybenzoyl chloride are incubated with CAL-B in tert-butanol at 40°C.
-
Ethylenediamine Coupling : The acyl-enzyme intermediate reacts with ethylenediamine, achieving 58% yield.
Sustainability Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| EDCI/HOBt | 73–79 | ≥95 | High | 12–18 |
| U-4CR/Cyclization | 64–86 | ≥90 | Moderate | 8–14 |
| Perkin Reaction | 73 | 88 | Low | 20–25 |
| Solid-Phase | 68 | ≥98 | High | 15–22 |
| Enzymatic | 58 | ≥85 | Emerging | 10–16 |
Chemical Reactions Analysis
TMPIC undergoes various reactions:
Acylation: TMPIC formation involves acylation of the indole nitrogen with the carbonyl group from trimethoxybenzaldehyde.
Oxidation/Reduction: TMPIC may participate in redox reactions due to its electron-rich TMP group.
Substitution: The indole ring can undergo nucleophilic substitution reactions.
Reagents: Trimethoxybenzaldehyde, indole amines, acylating agents.
Conditions: Mild acidic or basic conditions, reflux, and appropriate solvents.
Major Products:: The primary product is TMPIC itself, but variations may arise from different indole amines or reaction conditions.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is its anticancer properties. Studies have shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines.
Case Study: Tubulin Polymerization Inhibition
Research has identified that derivatives of indole compounds can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating their potential as effective chemotherapeutic agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.6 |
| Compound B | HCT-116 (Colon) | 1.5 |
| Compound C | DU-145 (Prostate) | 2.9 |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models.
Case Study: Neuroinflammation
In vivo studies have demonstrated that certain derivatives can significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation. These effects suggest a potential application in treating neurodegenerative diseases such as Alzheimer's disease .
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to modulate pathways involved in oxidative stress and inflammation.
Case Study: Oxidative Stress Models
Research indicates that compounds related to this compound can protect neuronal cells from oxidative damage induced by glutamate. This property is crucial for developing treatments for conditions characterized by oxidative stress .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:
Mechanism of Action
TMPIC’s effects involve interactions with molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Characterization
Structural elucidation typically employs ^1H NMR, ^13C NMR, IR spectroscopy, mass spectrometry (MS), and elemental analysis. For instance, compounds in were validated using these techniques, with calculated and observed elemental compositions (C, H, N, O, S) closely matching .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several classes of molecules, as outlined below:
Pharmacological and Functional Insights
- Anticancer Activity: The 3,4,5-trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors, as seen in combretastatin A-4 derivatives .
- Prodrug Strategies : Combretastatin A-4 derivatives () highlight challenges in aqueous solubility, which are mitigated via phosphate prodrugs (e.g., 1n). Similar strategies could apply to the target compound if solubility issues arise .
- Heterocyclic Variants: Compounds in and incorporate thiazolidinone or quinazoline cores, which may alter binding affinity or pharmacokinetics. For example, thiazolidinone derivatives in feature sulfur-containing groups that could influence redox properties .
Biological Activity
N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, a complex indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.
- Molecular Formula : C22H25N3O5
- Molecular Weight : 411.5 g/mol
- CAS Number : 1144486-30-5
The compound's structure includes an indole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.
Anticancer Activity
Indole derivatives, including this compound, have shown significant anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. For instance, a related compound with an IC50 of 0.45 µM against HeLa cells was found to block the G2/M phase of the cell cycle and induce apoptosis via the intrinsic pathway .
- Apoptosis Induction : Indole derivatives are known to activate apoptotic pathways. The activation of caspase-9 and the subsequent decrease in Bcl-2 expression have been documented in studies involving similar compounds . This suggests that this compound may also exhibit these properties.
- Case Studies : In vivo studies using zebrafish models have shown enhanced biological activity of indole derivatives, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Indole-containing compounds have been reported to possess antimicrobial activities against various pathogens. The presence of methoxy groups in the phenyl ring enhances these activities by increasing lipophilicity and facilitating membrane penetration .
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Cell Cycle Regulation : By interfering with tubulin dynamics, this compound may disrupt mitotic processes in cancer cells.
- Modulating Apoptotic Pathways : The compound's ability to activate apoptotic pathways suggests a mechanism where it triggers programmed cell death in malignant cells.
- Antioxidant Activity : Some indoles exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A (related indole) | 0.45 | Tubulin polymerization inhibition |
| Compound B (another derivative) | 0.75 | Apoptosis induction via caspase activation |
This table illustrates how slight changes in chemical structure can significantly influence biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
